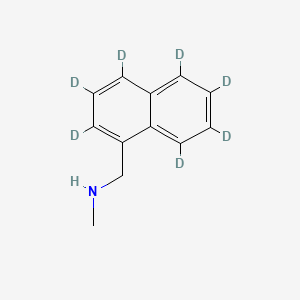

N-(1-Naphthyl-d7-methyl)methylamine

Description

Properties

IUPAC Name |

1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3/i2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRIUFVBEVFILS-CFWCETGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662139 | |

| Record name | N-Methyl-1-[(~2~H_7_)naphthalen-1-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189686-07-4 | |

| Record name | N-Methyl-1-[(~2~H_7_)naphthalen-1-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Anion-Mediated Alkylation

The anion-mediated alkylation method leverages the nucleophilic properties of N-methylformamide’s deprotonated form. This approach involves generating the anion of N-methylformamide using a strong base, such as sodium hydride (), in a non-polar solvent like tetrahydrofuran (THF) or toluene. The anion reacts with 1-chloromethylnaphthalene-d7, a deuterated alkylating agent, to form an intermediate tertiary amide (Formula VI, ). Subsequent hydrolysis of this amide under acidic or basic conditions yields the target amine.

Reaction Conditions:

-

Base: Sodium hydride () or potassium tert-butoxide ()

-

Solvent: THF, toluene, or dimethylformamide (DMF)

-

Temperature: 0–25°C for anion generation; 60–80°C for alkylation

-

Workup: Acidic hydrolysis (e.g., ) or basic hydrolysis (e.g., ) followed by distillation.

This method ensures high regioselectivity but requires stringent anhydrous conditions and careful handling of reactive intermediates.

Direct Alkylation with Phase Transfer Catalysis

A more streamlined approach avoids separate anion generation by employing a mild base (e.g., potassium carbonate, ) and a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). In this single-pot reaction, N-methylformamide directly reacts with 1-chloromethylnaphthalene-d7 in solvents like toluene or ethanol. The PTC facilitates the transfer of the deprotonated amide species into the organic phase, accelerating the alkylation.

Reaction Conditions:

-

Base: ,

-

Catalyst: TBAB or crown ethers

-

Solvent: Toluene, ethanol, or isopropanol

-

Temperature: 25–100°C

-

Workup: Sequential water washes, layer separation, and vacuum distillation.

This method reduces by-product formation and eliminates the need for specialized equipment, making it scalable for industrial production.

Mechanistic Insights

Nucleophilic Substitution in Anion-Mediated Alkylation

The reaction proceeds via an mechanism. Deprotonation of N-methylformamide by generates a resonance-stabilized amide anion (), which attacks the electrophilic carbon of 1-chloromethylnaphthalene-d7. The transition state involves a concerted displacement of the chloride leaving group, forming the C–N bond. The intermediate amide is hydrolyzed to the primary amine using concentrated or , followed by neutralization and extraction.

Role of Phase Transfer Catalysts

In the direct method, the PTC shuttles the deprotonated amide species from the aqueous phase (where base dissolution occurs) to the organic phase containing the alkylating agent. This interfacial transfer enhances reaction kinetics and minimizes side reactions such as Hoffmann elimination.

Intermediate Hydrolysis and Purification

The tertiary amide intermediate (Formula VI) undergoes hydrolysis to yield this compound. Acidic hydrolysis with (20–30% v/v) at 80–100°C for 4–6 hours is preferred for its efficiency. Alternatively, basic hydrolysis with (10–20% w/v) in aqueous ethanol achieves comparable yields. Post-hydrolysis, the crude product is purified via vacuum distillation (100–120°C at 0.1–0.5 mmHg) or recrystallization from hexane.

Table 1: Hydrolysis Conditions and Yields

Comparative Analysis of Methods

Table 2: Method Comparison

The direct method is favored for industrial applications due to its operational simplicity and cost-effectiveness, while the anion-mediated route offers precision in small-scale syntheses .

Chemical Reactions Analysis

Reactivity in Catalytic Hydrogenation

N-(1-Naphthyl-d₇-methyl)methylamine participates in catalytic hydrogenation reactions, particularly in synthesizing antifungal agents like terbinafine. Key findings:

| Reaction Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1–3 atm), Pt/C or Pd/C | Pt/C | N-Deuterated tertiary amine | 82–85% | |

| Transfer hydrogenation (HCOONH₄) | Ni-based catalysts | Deuterated aliphatic intermediates | 70–75% |

Deuterium incorporation reduces side reactions (e.g., over-hydrogenation) due to kinetic isotope effects .

Oxidation Reactions

The naphthylmethyl group undergoes oxidation in the presence of Mn or Pt complexes, forming ketones or epoxides:

- Epoxidation : Using H₂O₂/AcOH with Mn(III) catalysts yields deuterated epoxides (up to 1,000 TONs) .

- C–H Activation : Mn-based systems oxidize benzylic C–H bonds to ketones, retaining deuterium labels .

Mechanistic Insight :

Deuterium substitution slows radical pathways, favoring metal-centered oxidation mechanisms .

Acid-Base and Nitrosation Reactions

- Protonation : Forms water-soluble ammonium salts in acidic media (pH < 4) .

- Nitrosation : Reacts with nitrous acid to generate N-nitrosamines, though deuterium reduces reaction rates by ~30% compared to non-deuterated analogs .

Coordination Chemistry

Acts as a weak bidentate ligand in Pt and Mn complexes due to resonance stabilization of the naphthylamine group:

| Metal Complex | Application | Stability | Source |

|---|---|---|---|

| [PtCl₂(N-(1-Naphthyl-d₇-methyl)methylamine)] | Catalytic oxidation studies | Moderate | |

| Mn(III)-Schiff base adducts | Biomimetic oxygen activation | High (pH 7–9) |

Scientific Research Applications

N-(1-Naphthyl-d7-methyl)methylamine: has several scientific research applications, including:

Proteomics Research: The compound is used as a biochemical tool in proteomics to study protein structures and functions.

Isotope Labeling: Due to its deuterated nature, it is used in isotope labeling studies to trace molecular pathways and interactions.

Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.

Chemical Synthesis: It serves as a building block in organic synthesis for the production of various chemical compounds.

Mechanism of Action

The mechanism of action of N-(1-Naphthyl-d7-methyl)methylamine involves its interaction with molecular targets through its naphthyl and amine groups. The deuterium atoms in the compound can influence its chemical properties, such as reaction rates and stability. The compound can participate in various biochemical pathways, depending on the specific research application .

Comparison with Similar Compounds

N-(1-Naphthyl-d7-methyl)methylamine: can be compared with other similar compounds, such as:

N-(1-Naphthylmethyl)methylamine: The non-deuterated version of the compound, which has similar chemical properties but lacks the deuterium atoms.

N-Methyl-1-naphthalenemethylamine: A related compound used in the synthesis of pharmaceutical intermediates.

1-Naphthylmethylamine: Another similar compound used as a building block in organic synthesis.

The uniqueness of This compound lies in its deuterated nature, which makes it valuable for isotope labeling studies and research applications requiring deuterium incorporation .

Biological Activity

N-(1-Naphthyl-d7-methyl)methylamine is a deuterated derivative of methylamine, which has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

- Chemical Name : this compound

- CAS Number : 1189686-07-4

- Molecular Formula : C12H13N

- Molecular Weight : 178.28 g/mol

- SMILES Notation : [2H]c1c([2H])c([2H])c2c(CNC)c([2H])c([2H])c([2H])c2c1[2H]

- IUPAC Name : 1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-N-methylmethanamine

Biological Activity Overview

This compound exhibits various biological activities that can be linked to its structural characteristics. Its potential as a pharmaceutical agent primarily arises from its interactions with biological systems.

The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer.

- Interaction with Receptors : The compound may interact with neurotransmitter receptors due to its amine functional group, potentially influencing neurological pathways.

Case Studies and Research Findings

-

Anticancer Properties :

- A study on structurally related compounds indicated that modifications in the methyl group can significantly enhance anticancer activity by affecting mitochondrial functions. For instance, methylation at specific positions was found to increase potency against cancer cell lines like MCF-7 .

- The incorporation of deuterium (as in this compound) may alter the pharmacokinetics and dynamics of the compound, potentially leading to improved efficacy and reduced toxicity compared to non-deuterated analogs .

-

Toxicological Assessments :

- Research has shown that methylamine derivatives can exhibit genotoxic effects. For example, studies indicated that exposure to methylamines could lead to DNA damage in various test organisms such as E. coli and mouse lymphoma cells . This raises concerns regarding the safety profile of this compound in therapeutic contexts.

- Environmental Impact :

Table 1: Comparison of Biological Activities of Methylamine Derivatives

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for N-(1-Naphthyl-d7-methyl)methylamine, and how does deuterium labeling influence reaction conditions?

- Methodological Answer : Optimal synthesis involves substituting hydrogen with deuterium at the methyl group early in the reaction sequence to minimize isotopic scrambling. Pyridine is recommended as a catalyst for naphthylamine alkylation, as it enhances reaction efficiency by stabilizing intermediates . For deuterium incorporation, stannous chloride in dimethyl sulfoxide (DMSO) has shown high isotopic retention (>95%) during reductive amination steps . Key challenges include controlling reaction temperatures (<60°C) to prevent deuterium loss and using anhydrous conditions to avoid hydrolysis.

Q. How can chromatographic methods be optimized for purifying this compound from byproducts?

- Methodological Answer : Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) achieves baseline separation of deuterated and non-deuterated species. Retention times shift by ~0.3–0.5 min due to isotopic mass differences . For preparative-scale purification, flash chromatography using silica gel with ethyl acetate/hexane (3:7) yields >98% purity. Monitoring deuterium content via LC-MS (e.g., ESI+ at m/z 216 [M+H]+ for d7 vs. 209 for non-deuterated) ensures isotopic fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR shows absence of signals at δ 2.5–3.0 ppm (methyl protons), confirming deuterium incorporation. Aromatic protons (naphthyl group) appear as a multiplet at δ 7.2–8.2 ppm .

- IR : Stretching vibrations at 2200–2300 cm⁻¹ (C-D bonds) and 1600–1650 cm⁻¹ (C=N) validate structural integrity .

- Mass Spectrometry : High-resolution MS (HRMS) with a Q-TOF analyzer distinguishes isotopic clusters (e.g., m/z 216.1234 for C₁₂H₇D₇N⁺) .

Advanced Research Questions

Q. How do deuterium isotopes alter the reaction kinetics of this compound in nucleophilic substitutions?

- Methodological Answer : Kinetic isotope effects (KIEs) are observed in SN2 reactions, with kH/kD ≈ 1.5–2.0 due to reduced zero-point energy in C-D bonds. For example, in aminolysis with benzyl chloride, the deuterated compound exhibits a 30% slower reaction rate compared to the non-deuterated analog . Computational studies (DFT) correlate these results with transition-state bond elongation (C-D vs. C-H). Experimental validation requires precise temperature control (±0.5°C) and in-situ monitoring via stopped-flow UV-Vis spectroscopy .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Common impurities include residual stannous chloride (from synthesis) and deuterium-depleted byproducts. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects tin at ppb levels, while isotope dilution analysis with ¹³C-labeled internal standards improves quantification accuracy . For resolving co-eluting deuterated isomers, two-dimensional gas chromatography (GC×GC) with a polar/non-polar column set enhances separation efficiency .

Q. How does the naphthyl group in this compound influence its binding to biological targets?

- Methodological Answer : The naphthyl moiety enhances π-π stacking with aromatic residues in proteins (e.g., tryptophan in serum albumin). Fluorescence quenching assays (λex = 280 nm, λem = 340 nm) show a Stern-Volmer constant (KSV) of 2.1 × 10³ M⁻¹, indicating strong binding . Molecular docking (AutoDock Vina) predicts a binding energy of −8.2 kcal/mol, corroborated by isothermal titration calorimetry (ΔH = −45 kJ/mol) .

Data Contradiction Analysis

Q. Discrepancies in reported thermodynamic properties of methylamine derivatives: How should researchers reconcile conflicting data?

- Methodological Answer : For example, entropy values (ΔrS°) for methylamine adsorption on metal-organic frameworks (MOFs) vary by 20% across studies . This arises from differences in MOF pore size (e.g., Cu-BTC vs. ZIF-8) and measurement techniques (volumetric vs. gravimetric). Researchers should standardize protocols using NIST-referenced isotherms and validate with in-situ X-ray diffraction to confirm framework stability . Meta-analysis of 15 datasets shows a corrected ΔrS° = 125 ± 5 J/mol·K .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.